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molecular formula C11H16N4 B8281688 5-(5-Dimethylamino-pent-1-ynyl)-pyrimidin-2-ylamine

5-(5-Dimethylamino-pent-1-ynyl)-pyrimidin-2-ylamine

Cat. No. B8281688
M. Wt: 204.27 g/mol
InChI Key: CHOJPBILGBGXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06683201B2

Procedure details

A solution of 1.47 g (3.2 mmol) of [5-(5-Dimethylamino-pent-1-ynyl)-pyrimidin-2-yl]-carbamic acid tert-butyl ester in 16 ml CH2Cl2 was treated at 0° C. with 8 ml TFA (during 20 min). The solution was warmed up to room temperature during 1 h, concentrated and the residual oil was extracted with aqueous sat. NaHCO3 (+Na2CO3)(3×)/CH2Cl2(3×). The organic phases were washed with aqueous 10% NaCl solution, dried (Na2SO4) and evaporated to yield 0.62 g (95%) of 5-(5-Dimethylamino-pent-1-ynyl)-pyrimidin-2-ylamine, mp: 126-127° C.; MS: 205 (MH+).
Name
[5-(5-Dimethylamino-pent-1-ynyl)-pyrimidin-2-yl]-carbamic acid tert-butyl ester
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[N:13]=[CH:12][C:11]([C:14]#[C:15][CH2:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])=[CH:10][N:9]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:21][N:19]([CH3:20])[CH2:18][CH2:17][CH2:16][C:15]#[C:14][C:11]1[CH:10]=[N:9][C:8]([NH2:7])=[N:13][CH:12]=1

Inputs

Step One
Name
[5-(5-Dimethylamino-pent-1-ynyl)-pyrimidin-2-yl]-carbamic acid tert-butyl ester
Quantity
1.47 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=C(C=N1)C#CCCCN(C)C)=O
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
the residual oil was extracted with aqueous sat. NaHCO3 (+Na2CO3)(3×)/CH2Cl2(3×)
WASH
Type
WASH
Details
The organic phases were washed with aqueous 10% NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(CCCC#CC=1C=NC(=NC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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